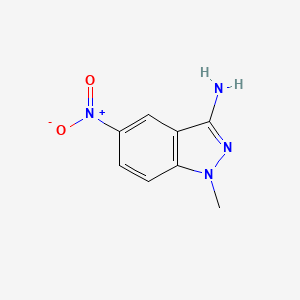

1-Methyl-5-nitro-1H-indazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-5-nitro-1H-indazol-3-amine is a chemical compound with the CAS Number: 73105-48-3 . It has a molecular weight of 192.18 and its IUPAC name is 1-methyl-5-nitro-1H-indazol-3-amine . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of 1-Methyl-5-nitro-1H-indazol-3-amine involves a mixture of 3-amino-1-methyl-1H-indazole and tert-butyl nitrite in tetrahydrofuran, which is heated to reflux for 1 hour . The mixture is then cooled and concentrated. Water and ethyl acetate are added to the residue. The organic layer is washed with water, brine, dried over sodium sulfate, filtered, and concentrated in vacuo .Molecular Structure Analysis

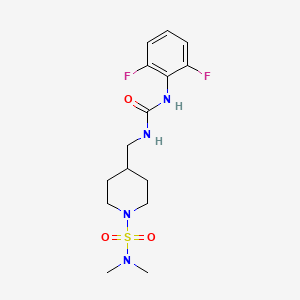

The InChI code for 1-Methyl-5-nitro-1H-indazol-3-amine is 1S/C8H8N4O2/c1-11-7-3-2-5 (12 (13)14)4-6 (7)8 (9)10-11/h2-4H,1H3, (H2,9,10) . The InChI key is WVCBDQKSMZLREY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Methyl-5-nitro-1H-indazol-3-amine is a solid substance . It has a molecular weight of 192.18 . Its IUPAC name is 1-methyl-5-nitro-1H-indazol-3-amine . The InChI code is 1S/C8H8N4O2/c1-11-7-3-2-5 (12 (13)14)4-6 (7)8 (9)10-11/h2-4H,1H3, (H2,9,10) .科学的研究の応用

Antitumor Activity

1-Methyl-5-nitro-1H-indazol-3-amine derivatives have shown promising antitumor activity. For instance, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM . This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM) .

Apoptosis Induction

Compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This indicates that 1-Methyl-5-nitro-1H-indazol-3-amine could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Antihypertensive Activity

Indazole-containing heterocyclic compounds, such as 1-Methyl-5-nitro-1H-indazol-3-amine, have a wide variety of medicinal applications including antihypertensive activity .

Antidepressant Activity

These compounds also have potential antidepressant activity, making them valuable in the field of neuropsychiatric research .

Anti-inflammatory Activity

1-Methyl-5-nitro-1H-indazol-3-amine has potential anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases .

Antibacterial Activity

This compound also exhibits antibacterial activity, making it a potential candidate for the development of new antibacterial drugs .

Treatment of Tau Protein-Associated Disease

1-Methyl-5-nitro-1H-indazol-3-amine is used in the preparation of Hydrazone compounds having (Hetero)aryl group at terminal Amine group for treating tau protein-associated disease .

Treatment of Kinase-Related Diseases

This compound is also used in the preparation of Dihydroisoindole-1H-pyrazolo [3,4-d]pyrimidinone compounds as Wee1 inhibitors for the treatment of kinase-related diseases .

Safety and Hazards

作用機序

Target of Action

It is known that indazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the preparation of compounds for treating tau protein-associated disease and have been found to inhibit tyrosine kinase , a key enzyme involved in cell growth and development .

Mode of Action

Indazole derivatives have been shown to interact effectively with the hinge region of tyrosine kinase . This interaction can inhibit the enzyme’s activity, leading to changes in cell growth and development .

Biochemical Pathways

These include anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s effect on these pathways can lead to downstream effects on cell function and health.

Pharmacokinetics

It is known that indazole derivatives are highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

Given its potential inhibitory action on tyrosine kinase , it could impact cell growth and development . Additionally, its broad range of biological activities suggests it could have diverse effects at the molecular and cellular level .

Action Environment

The action of 1-Methyl-5-nitro-1H-indazol-3-amine can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can affect the compound’s stability, efficacy, and action.

特性

IUPAC Name |

1-methyl-5-nitroindazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-11-7-3-2-5(12(13)14)4-6(7)8(9)10-11/h2-4H,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCBDQKSMZLREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-nitro-1H-indazol-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985992.png)

![N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2985996.png)

![5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione](/img/structure/B2986004.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione](/img/structure/B2986005.png)

![2-(2-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2986010.png)

![3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2986014.png)